2-Bromobenzamide

Overview

Description

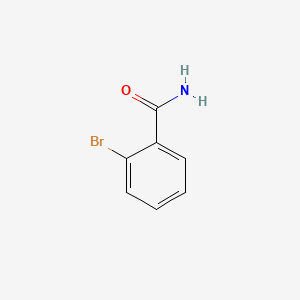

2-Bromobenzamide is a chemical compound with the molecular formula C7H6BrNO . It has an average mass of 200.033 Da and a monoisotopic mass of 198.963272 Da . It has been used in various chemical reactions, including the microwave-assisted one-pot synthesis of substituted 3-(phenylmethylene)isoindolin-1-ones, palladium-catalyzed synthesis of phenanthridinones, and the synthesis of new water-soluble iminophosphorane ligand .

Synthesis Analysis

2-Bromobenzamide has been used in a microwave-assisted one-pot synthesis of substituted 3-(phenylmethylene)isoindolin-1-ones, palladium-catalyzed synthesis of phenanthridinones, and in the synthesis of new water-soluble iminophosphorane ligand .Molecular Structure Analysis

The molecular structure of 2-Bromobenzamide consists of a benzamide group with a bromine atom attached to the second carbon in the benzene ring .Chemical Reactions Analysis

2-Bromobenzamide has been used in various chemical reactions, including the microwave-assisted one-pot synthesis of substituted 3-(phenylmethylene)isoindolin-1-ones, palladium-catalyzed synthesis of phenanthridinones, and the synthesis of new water-soluble iminophosphorane ligand .Physical And Chemical Properties Analysis

2-Bromobenzamide is a solid compound with a molecular weight of 200.033 .Scientific Research Applications

Chemical Structure and Properties

2-Bromobenzamide has the molecular formula C7H6BrNO and a molecular weight of 200.033 . It is a derivative of benzamide, with a bromine atom attached to the second carbon of the benzene ring .

Synthesis of Isoindolin-1-ones

2-Bromobenzamide has been used in the microwave-assisted one-pot synthesis of substituted 3-(phenylmethylene)isoindolin-1-ones . Isoindolin-1-ones are important compounds in medicinal chemistry due to their wide range of biological activities.

Synthesis of Phenanthridinones

Phenanthridinones can be synthesized using 2-Bromobenzamide in a palladium-catalyzed process . Phenanthridinones are a class of organic compounds that have shown potential in various biological applications, including anti-cancer activity.

Development of Water-Soluble Iminophosphorane Ligands

2-Bromobenzamide has been used in the synthesis of new water-soluble iminophosphorane ligands . These ligands have potential applications in the field of homogeneous catalysis.

Medicinal Applications

Benzamide derivatives, including 2-Bromobenzamide, have various applications in the medicinal field. They have been studied for the treatment of conditions such as diabetes mellitus, excess body fat disorders, psychosis, depressive disorder, and neurological diseases .

Industrial Applications

Benzamide derivatives also have wide applications in industrial areas . The chromophoric group in these compounds is employed for structural studies .

Safety And Hazards

2-Bromobenzamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Relevant Papers One relevant paper titled “Preparation of benzisothiazolones from 2-bromobenzamides and sulfur under copper catalysis conditions” discusses a convenient two-stage method for preparing benz[d]isothiazol-3(2H)-ones from 2-bromobenzamides and sulfur in a one-pot process under copper catalysis conditions .

properties

IUPAC Name |

2-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNAEZDWNCRWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193077 | |

| Record name | 2-Bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzamide | |

CAS RN |

4001-73-4 | |

| Record name | 2-Bromobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4001-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004001734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Bromobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromobenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84VHS7LS88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 2-Bromobenzamide in organic synthesis?

A1: 2-Bromobenzamide serves as a versatile building block in organic synthesis, primarily due to its reactivity towards various coupling reactions and its ability to undergo cyclization reactions. [1-16] This makes it a valuable precursor for synthesizing a wide range of heterocyclic compounds, including quinazolinones, isoquinolinones, and isoindolinones. [1-16]

Q2: Can you provide some examples of heterocyclic compounds synthesized using 2-Bromobenzamide as a starting material?

A2: Certainly! 2-Bromobenzamide has been successfully employed in the synthesis of:

- Quinazolinones: Achieved through copper-catalyzed tandem reactions with aldehydes and aqueous ammonia. [, , ]

- Homophthalimides: Synthesized via CuI-catalyzed coupling with β-keto esters. [, ]

- 3-(Imino)isoindolin-1-ones: Obtained through cobalt-catalyzed cyclization reactions with carbodiimides. []

- Isoquinolin-1(2H)-one derivatives: Prepared via heterogeneous copper-catalyzed cascade reactions with β-keto esters. [, ]

- 3-Methyleneisoindolin-1-ones: Generated by CuI/l-proline-catalyzed domino reactions with terminal alkynes. [, , ]

Q3: How does the presence of sulfur impact the reactivity of 2-Bromobenzamide derivatives in radical cyclization reactions?

A3: Research indicates that the presence of sulfur atoms can significantly influence the regioselectivity of aryl radical cyclization reactions involving N-vinylic 2-bromobenzamides. [, ] Specifically, the presence of bis(phenylsulfanyl) groups leads to a 5-exo selective cyclization, resulting in the formation of isoindolones. [, ] This sulfur-controlled selectivity has proven valuable in synthesizing natural products like lennoxamine and chilenine. [, ]

Q4: Can you elaborate on the role of copper catalysts in reactions involving 2-Bromobenzamide?

A4: Copper catalysts are pivotal in facilitating various transformations of 2-Bromobenzamide. For instance, they enable:

- Direct amination: Copper catalysts promote the amination of 2-Bromobenzamide with aqueous ammonia, a crucial step in quinazolinone synthesis. [, , ]

- Coupling reactions: Copper catalysts mediate the coupling of 2-Bromobenzamide with diverse substrates like β-keto esters and terminal alkynes. [, , , , , , ]

- Cascade reactions: Copper catalysts enable multistep transformations involving 2-Bromobenzamide, streamlining the synthesis of complex heterocycles. [, , ]

Q5: Are there alternative catalytic systems besides copper for reactions involving 2-Bromobenzamide?

A5: While copper catalysts are widely employed, other catalytic systems have demonstrated effectiveness in specific reactions. Notably:

- Cobalt catalysts: These catalysts have successfully facilitated the cyclization of 2-Bromobenzamide with carbodiimides to produce 3-(imino)isoindolin-1-ones. []

- Palladium catalysts: These catalysts have been utilized in regioselective direct arylations of heteroarenes using 2-Bromobenzamide derivatives. []

Q6: What is the significance of ligand control in copper-catalyzed reactions using 2-Bromobenzamide?

A6: The choice of ligand in copper-catalyzed reactions involving 2-Bromobenzamide can significantly influence the reaction pathway and product selectivity. [] Careful ligand selection enables the chemoselective synthesis of specific heterocyclic scaffolds. [] For example, appropriate ligands can direct the reaction towards the formation of either dibenzothiazepinones or dibenzoxazepinones. []

Q7: Beyond its use in heterocycle synthesis, are there other notable applications of 2-Bromobenzamide?

A7: While primarily recognized as a building block for heterocycles, 2-Bromobenzamide also finds application in the synthesis of biaryl diamides via Ullmann coupling reactions. [] This reaction, catalyzed by CuI in the presence of Cs2CO3 and TBAB, highlights the versatility of 2-Bromobenzamide in constructing diverse chemical structures. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)

![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)

![7-[3-[(4-Iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1207730.png)